BenchChemオンラインストアへようこそ!

Elvitegravir acyl glucuronide

HIV-1 Integrase Inhibition Antiviral Activity Metabolite Potency

Elvitegravir acyl glucuronide (M4/GS-9200) is the primary Phase II glucuronide metabolite, formed via UGT1A1/3. It is essential as a reference standard for LC-MS/MS method validation to avoid interference from in-source dissociation. Its 10- to 38-fold reduced antiviral potency and unique resistance mutation profile (S153F) make it indispensable for metabolite-specific activity and resistance selection studies. As an acyl glucuronide, it requires specialized handling (-20°C or 2-8°C, protected from light/air) to prevent hydrolysis and migration. Procure for accurate quantification, metabolite safety, and INSTI resistance research.

Molecular Formula C₂₉H₃₁ClFNO₁₁
Molecular Weight 624.01
CAS No. 870649-25-5
Cat. No. B1146683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElvitegravir acyl glucuronide
CAS870649-25-5
Synonymsβ-D-Glucopyranuronic Acid 1-[6-[(3-Chloro-2-fluorophenyl)methyl]-1,4-dihydro-1-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-7-methoxy-4-oxo-3-quinolinecarboxylate]
Molecular FormulaC₂₉H₃₁ClFNO₁₁
Molecular Weight624.01
Structural Identifiers
SMILESCC(C)C(CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=CC=C3)Cl)F)OC)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O
InChIInChI=1S/C29H31ClFNO11/c1-12(2)19(11-33)32-10-16(28(40)43-29-25(37)23(35)24(36)26(42-29)27(38)39)22(34)15-8-14(20(41-3)9-18(15)32)7-13-5-4-6-17(30)21(13)31/h4-6,8-10,12,19,23-26,29,33,35-37H,7,11H2,1-3H3,(H,38,39)/t19-,23+,24+,25-,26+,29+/m1/s1
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Elvitegravir Acyl Glucuronide (CAS 870649-25-5): Metabolite Identity and Analytical Role for HIV INSTI Research


Elvitegravir acyl glucuronide (also designated metabolite M4 or GS-9200) is the primary Phase II glucuronide conjugate of the HIV-1 integrase strand transfer inhibitor (INSTI) elvitegravir. Formed via UDP-glucuronosyltransferase (UGT) 1A1/3-mediated conjugation [1], this metabolite is a key reference standard for bioanalytical method validation, pharmacokinetic (PK) studies, and metabolite safety assessments. Unlike the parent drug (CAS 697761-98-1) which exhibits potent antiviral activity with IC₅₀ values in the sub-nanomolar range [2], elvitegravir acyl glucuronide demonstrates markedly reduced integrase inhibitory potency [3] but is critical for understanding elvitegravir's metabolic clearance and potential for acyl glucuronide-mediated protein reactivity [4].

Why Elvitegravir Acyl Glucuronide Cannot Be Replaced by Parent Drug or Other INSTI Glucuronides in Critical Assays


Elvitegravir acyl glucuronide possesses distinct physicochemical, analytical, and biological properties that preclude substitution with the parent drug elvitegravir or other INSTI glucuronide metabolites (e.g., raltegravir-β-D-glucuronide) in research and quality control applications. Critically, the glucuronide conjugate exhibits a significantly higher molecular weight (624.01 g/mol vs. 447.88 g/mol for parent drug) and altered chromatographic retention behavior, necessitating dedicated analytical reference standards for accurate quantification in LC-MS/MS methods [1]. Furthermore, while the parent drug demonstrates potent antiviral activity, the glucuronide metabolite is 10- to 38-fold less active [2], and its resistance mutation selection profile overlaps with yet is not identical to that of elvitegravir [3]. Finally, as an acyl glucuronide, this compound carries intrinsic chemical reactivity (hydrolysis, intramolecular migration, and potential for protein adduct formation) that is absent in the parent drug, requiring specialized handling (e.g., storage at -20°C or 2-8°C with protection from light and air) to ensure analytical integrity [4]. These differentiating characteristics underpin the requirement for compound-specific procurement in any study investigating elvitegravir metabolism, drug-drug interactions, or metabolite safety.

Quantitative Differentiation of Elvitegravir Acyl Glucuronide vs. Parent Drug and In-Class Comparators


Integrase Inhibitory Potency: 10- to 38-Fold Reduction Relative to Elvitegravir

In antiviral activity assays, the M4 glucuronide metabolite (elvitegravir acyl glucuronide) is substantially less potent than the parent drug elvitegravir. Direct comparative data indicate a 10- to 38-fold reduction in activity [1]. For context, elvitegravir demonstrates an IC₅₀ of 0.7 nM against HIV-1 IIIB [2].

HIV-1 Integrase Inhibition Antiviral Activity Metabolite Potency

Resistance Mutation Selection: Overlapping but Distinct Profile vs. Elvitegravir and Raltegravir

In vitro resistance selection experiments using elvitegravir acyl glucuronide (M4) resulted in the emergence of integrase mutations H51Y, T66A, E92G, S147G, and a novel S153F substitution [1]. Phenotypic analysis of site-directed mutants revealed broad cross-resistance between elvitegravir and its M1/M4 metabolites, but more limited cross-resistance to the integrase inhibitor raltegravir [1].

HIV Drug Resistance Integrase Mutations Cross-Resistance

Chromatographic Separation and LC-MS/MS Quantification: Distinct Retention vs. Parent Elvitegravir

An LC-MS/MS method for the simultaneous quantification of elvitegravir and rilpivirine in human plasma demonstrated that elvitegravir glucuronide was well separated from the parent drug elvitegravir [1]. This separation is critical because it excludes potential interference from in-source dissociation of the glucuronide conjugate back to the parent drug during electrospray ionization, which could otherwise lead to overestimation of elvitegravir concentrations [1]. The method achieved a linear calibration range for elvitegravir from 50 to 5000 ng/mL [1].

Bioanalysis LC-MS/MS Therapeutic Drug Monitoring

Acyl Glucuronide Chemical Reactivity: Class-Level Implications for Sample Stability and Safety Assessment

As an acyl glucuronide, elvitegravir acyl glucuronide belongs to a class of metabolites known for chemical reactivity, including pH-dependent hydrolysis, intramolecular migration to form isomers, and covalent binding to proteins [1]. While specific reactivity data for elvitegravir acyl glucuronide are not publicly available, class-level evidence indicates that acyl glucuronide half-lives >10 hours in stability assays correlate with a 'safe' classification and lower risk of idiosyncratic toxicity [2]. Vendors specify storage at -20°C or 2-8°C with protection from light and air to preserve integrity [3].

Drug Metabolism Acyl Glucuronide Reactivity Sample Stability

Vendor-Defined Purity and Documentation: Assured Quality for Regulatory and Research Use

Procurement of elvitegravir acyl glucuronide from qualified vendors ensures a defined purity level (≥95% by HPLC [1] or 98% [2]) accompanied by comprehensive analytical documentation. One vendor provides COA, ¹H NMR, ¹³C NMR, MASS, HPLC (with retention time and relative retention time), IR, and TGA data [1], meeting ICH, USFDA, and Canadian Drug and Health Agency standards for ANDA/DMF filing and genotoxic studies [1].

Reference Standard Purity Analytical Documentation

Plasma Protein Binding: 98-99% vs. Parent Drug 99.4%

Elvitegravir acyl glucuronide (GS-9200) is characterized by high plasma protein binding of 98-99% . This value is comparable to the parent drug elvitegravir, which exhibits 99.4% binding to human plasma proteins [1].

Pharmacokinetics Protein Binding Plasma Exposure

Validated Applications for Elvitegravir Acyl Glucuronide Based on Quantitative Evidence


Bioanalytical Method Development and Validation for Therapeutic Drug Monitoring (TDM)

The demonstrated chromatographic separation of elvitegravir acyl glucuronide from parent elvitegravir [1] enables its use as a critical reference standard in the development and validation of LC-MS/MS methods for quantifying elvitegravir in plasma. Accurate quantification of the parent drug requires exclusion of interference from in-source dissociation of the glucuronide metabolite; this compound provides the necessary control to confirm method specificity and accuracy across the clinically relevant concentration range of 50-5000 ng/mL [1].

In Vitro Metabolism and Drug-Drug Interaction (DDI) Studies

Given that elvitegravir undergoes secondary glucuronidation via UGT1A1/3 [1], elvitegravir acyl glucuronide serves as the definitive analytical endpoint for assessing UGT-mediated metabolic pathways. Its 10- to 38-fold reduced antiviral potency relative to the parent drug [2] underscores the importance of quantifying this metabolite separately to avoid misattributing residual antiviral activity in cell-based assays. The compound is also essential for evaluating the inhibitory effects of co-administered drugs (e.g., atazanavir, which inhibits glucuronidation with an IC₅₀ of 0.4 µM [3]) on elvitegravir clearance.

Resistance Surveillance and Mechanistic Virology

The unique resistance mutation profile selected by elvitegravir acyl glucuronide (M4), including the novel S153F substitution and limited cross-resistance to raltegravir [1], makes this compound a valuable tool for in vitro resistance selection experiments. Such studies are essential for understanding the potential contribution of circulating metabolites to the emergence of INSTI resistance in patients, thereby informing resistance surveillance programs and guiding the development of next-generation integrase inhibitors.

Metabolite Safety and Reactivity Assessment

As a member of the acyl glucuronide class, elvitegravir acyl glucuronide may undergo hydrolysis, intramolecular migration, and covalent protein binding [1]. Researchers investigating the potential for metabolite-mediated idiosyncratic toxicity can utilize this compound in in vitro reactivity assays (e.g., transacylation studies with model proteins) to assess its stability and adduct-forming potential. Such studies are critical for evaluating the overall safety profile of elvitegravir-containing regimens and for benchmarking against other carboxylic acid-containing drugs.

Quote Request

Request a Quote for Elvitegravir acyl glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.